Cas no 2308230-28-4 (1-[3-[(2,6-Difluorophenyl)methyl]-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one)
![1-[3-[(2,6-Difluorophenyl)methyl]-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one structure](https://ja.kuujia.com/scimg/cas/2308230-28-4x500.png)
1-[3-[(2,6-Difluorophenyl)methyl]-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one 化学的及び物理的性質
名前と識別子
-
- 2308230-28-4
- Z2732399381
- 1-{3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}prop-2-en-1-one
- EN300-26610495
- 1-[3-[(2,6-Difluorophenyl)methyl]-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one
-
- インチ: 1S/C15H14F2N4O/c1-2-15(22)20-6-7-21-13(18-19-14(21)9-20)8-10-11(16)4-3-5-12(10)17/h2-5H,1,6-9H2
- InChIKey: CMYZLYFKCPAVHL-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=C(C=1CC1=NN=C2CN(C(C=C)=O)CCN21)F
計算された属性
- せいみつぶんしりょう: 304.11356741g/mol
- どういたいしつりょう: 304.11356741g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 426
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 51Ų
1-[3-[(2,6-Difluorophenyl)methyl]-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26610495-0.05g |
1-{3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}prop-2-en-1-one |
2308230-28-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
1-[3-[(2,6-Difluorophenyl)methyl]-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one 関連文献
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
1-[3-[(2,6-Difluorophenyl)methyl]-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2308230-28-4 and Product Name: 1-[3-[(2,6-Difluorophenyl)methyl]-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one
Compound with the CAS number 2308230-28-4 and the product name 1-[3-[(2,6-Difluorophenyl)methyl]-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The unique arrangement of nitrogen-containing rings and the presence of fluorine substituents contribute to its distinctive chemical properties and make it a subject of intense research interest.
The molecular structure of this compound features a fused triazolo[4,3-a]pyrazine core, which is a key pharmacophore in many bioactive molecules. The presence of a 2-propen-1-one (allyl ketone) moiety at the 7-position of the triazolo[4,3-a]pyrazine ring introduces additional reactivity and functionalization possibilities. This structural motif is known to enhance binding affinity to biological targets by forming hydrogen bonds and π-stacking interactions. The 2,6-difluorophenylmethyl group at the 3-position further modulates the electronic properties of the molecule, influencing its solubility and metabolic stability.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug discovery due to their ability to improve pharmacokinetic profiles. The fluorine atoms in this compound not only enhance lipophilicity but also contribute to metabolic resistance, making it a promising candidate for developing novel therapeutics. The triazolo[4,3-a]pyrazine scaffold is particularly noteworthy as it has been implicated in various pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. Researchers have been exploring derivatives of this scaffold to identify new lead compounds with enhanced efficacy and reduced toxicity.
In the context of contemporary pharmaceutical research, this compound has been investigated for its potential role in modulating enzyme activity and receptor binding. Preliminary in vitro studies suggest that it may interact with targets involved in inflammatory pathways and cellular proliferation. The allyl ketone group is particularly interesting as it can undergo further functionalization through cross-coupling reactions or oxidation processes, allowing for the synthesis of analogs with tailored properties. Such modifications are crucial for optimizing drug candidates and improving their therapeutic index.
The synthesis of this compound involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key steps include the formation of the triazolo[4,3-a]pyrazine ring through cycloaddition reactions and the introduction of fluorinated aromatic groups via palladium-catalyzed cross-coupling. These synthetic strategies are representative of modern drug discovery approaches, where precision and efficiency are paramount. The successful preparation of this molecule underscores the advancements in synthetic methodologies that have enabled the exploration of complex heterocyclic systems.
From a computational chemistry perspective, virtual screening and molecular docking studies have been employed to evaluate the binding affinity of this compound to potential biological targets. These simulations have provided valuable insights into its mode of action and have guided further optimization efforts. The results indicate that it may interact with proteins involved in signal transduction and transcriptional regulation, suggesting its utility in treating diseases associated with aberrant cellular communication.
The pharmacological evaluation of this compound has revealed promising preliminary findings. In cell-based assays, it has demonstrated inhibitory effects on key enzymes implicated in cancer progression. Additionally, its interaction with mitochondrial proteins has been explored as a potential mechanism for inducing apoptosis in tumor cells. These findings align with current trends in oncology research, where targeting multiple pathways simultaneously is considered an effective strategy for improving treatment outcomes.
Future directions for research on this compound include exploring its pharmacokinetic properties and conducting preclinical studies to assess its safety and efficacy. The triazolo[4,3-a]pyrazine scaffold offers a rich framework for structural diversification, enabling the development of libraries of derivatives with optimized pharmacological profiles. Advances in high-throughput screening technologies will facilitate rapid identification of analogs with enhanced activity against relevant disease targets.
The integration of machine learning algorithms into drug discovery workflows has also shown promise for accelerating the identification of novel bioactive molecules like this one. By leveraging large datasets and predictive models, researchers can efficiently prioritize compounds for experimental validation based on their predicted biological activity. This approach complements traditional experimental methods and has already led to significant discoveries in medicinal chemistry.
In conclusion, compound with CAS number 2308230-28-4 represents a compelling example of how structural complexity can be leveraged to develop innovative therapeutics. Its unique combination of functional groups and heterocyclic moieties makes it a valuable asset in pharmaceutical research. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing next-generation treatments that address unmet medical needs.
2308230-28-4 (1-[3-[(2,6-Difluorophenyl)methyl]-5,6-dihydro-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one) 関連製品
- 1640848-71-0((R)-2-Amino-2-(6-methoxypyridin-3-yl)ethanol dihydrochloride)
- 606-13-3(Ethyl 2-amino-3-hydroxybenzoate)
- 2228539-53-3(tert-butyl N-1-(2-amino-1,3-oxazol-5-yl)ethyl-N-methylcarbamate)
- 1061692-74-7(1-(2-phenylethenesulfonyl)-N-(quinolin-3-yl)piperidine-4-carboxamide)
- 112639-11-9(2-IODO-5-METHYLBENZENE-1,3-DIOL)
- 2171929-91-0(5-cyclobutyl-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)
- 1187385-92-7(5-Bromo-2-propylaminopyrimidine)
- 392296-80-9(N-{5-({2-(trifluoromethyl)phenylcarbamoyl}methyl)sulfanyl-1,3,4-thiadiazol-2-yl}propanamide)
- 1805284-27-8(5-Chloro-4-(difluoromethyl)-2,3-dimethoxypyridine)




